REACTION_SMILES
|
[C:23]([Cl:24])([Cl:25])([Cl:26])[Cl:27].[Cl:1][c:2]1[c:3]([CH3:9])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[Cl:22].[N:10]#[C:11][C:12]([N:13]=[N:14][C:15]([C:16]#[N:17])([CH3:18])[CH3:19])([CH3:20])[CH3:21]>>[Cl:1][c:2]1[c:3]([CH2:9][Cl:24])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(Cl)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
ClCc1ccc(Cl)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:23]([Cl:24])([Cl:25])([Cl:26])[Cl:27].[Cl:1][c:2]1[c:3]([CH3:9])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[Cl:22].[N:10]#[C:11][C:12]([N:13]=[N:14][C:15]([C:16]#[N:17])([CH3:18])[CH3:19])([CH3:20])[CH3:21]>>[Cl:1][c:2]1[c:3]([CH2:9][Cl:24])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(Cl)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
ClCc1ccc(Cl)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |